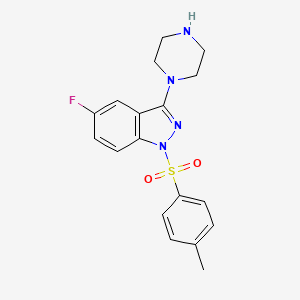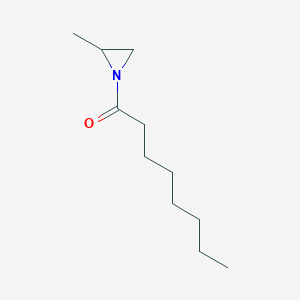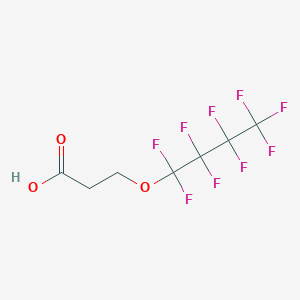
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.
Méthodes De Préparation
The synthesis of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester typically involves the esterification of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid. The reaction conditions often include the use of an alcohol (such as ethanol) and an acid catalyst to facilitate the esterification process . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of quinoline.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
- 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
- 3,7-Dichloroquinoline-8-carboxylic acid ethyl ester
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The unique properties of this compound make it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
948290-28-6 |
|---|---|
Formule moléculaire |
C14H14ClNO2 |
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-10-5-6-12(15)8(2)13(10)16-9(11)3/h5-7H,4H2,1-3H3 |
Clé InChI |
QEESKEUCWPHTNB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2C(=C(C=CC2=C1)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide](/img/structure/B12635790.png)
![1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12635792.png)
![2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12635795.png)

![N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12635808.png)
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate](/img/structure/B12635829.png)
![4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine](/img/structure/B12635833.png)
![Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate](/img/structure/B12635847.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-](/img/structure/B12635852.png)


![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)


